molecular formula C9H17N3 B13490324 1-(2-Ethylbutyl)-1H-pyrazol-3-amine

1-(2-Ethylbutyl)-1H-pyrazol-3-amine

Cat. No.: B13490324
M. Wt: 167.25 g/mol
InChI Key: IARUAGDGENDEFG-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethylbutyl group attached to the pyrazole ring, making it unique in its structure and properties.

Preparation Methods

The synthesis of 1-(2-Ethylbutyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring.

    Alkylation: The pyrazole ring is then alkylated using 2-ethylbutyl bromide in the presence of a base such as potassium carbonate. This step introduces the 2-ethylbutyl group to the pyrazole ring.

    Amination: Finally, the compound undergoes amination to introduce the amine group at the 3-position of the pyrazole ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Ethylbutyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Ethylbutyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Ethylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Ethylbutyl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives such as:

    1-Phenyl-1H-pyrazol-3-amine: Similar in structure but with a phenyl group instead of an ethylbutyl group.

    1-Methyl-1H-pyrazol-3-amine: Contains a methyl group, making it less bulky compared to the ethylbutyl derivative.

    1-(2-Ethylhexyl)-1H-pyrazol-3-amine: Similar but with a longer alkyl chain, affecting its solubility and reactivity.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(2-ethylbutyl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-3-8(4-2)7-12-6-5-9(10)11-12/h5-6,8H,3-4,7H2,1-2H3,(H2,10,11)

InChI Key

IARUAGDGENDEFG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CN1C=CC(=N1)N

Origin of Product

United States

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